molecular formula C27H40O3 B602413 卡泊三醇杂质 1 CAS No. 112849-47-5

卡泊三醇杂质 1

货号: B602413
CAS 编号: 112849-47-5
分子量: 412.62
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcipotriol Impurity 1 is a derivative of calcipotriol, which is a synthetic analog of calcitriol, a form of vitamin D. Calcipotriol is primarily used in the treatment of psoriasis, a chronic skin condition. Impurities in pharmaceutical compounds like calcipotriol are critical to identify and study, as they can affect the efficacy and safety of the drug.

科学研究应用

Role in Drug Formulation

The presence and characterization of impurities in pharmaceutical compounds are crucial for ensuring drug quality and efficacy. A recent study developed a reverse-phase high-performance liquid chromatography (RP-HPLC) method specifically for estimating isomeric impurities of Calcipotriol and Betamethasone dipropionate. This method allows for the separation and quantification of Pre-Calcipotriene from other impurities, ensuring that formulations meet quality standards for therapeutic use .

Table 1: RP-HPLC Method Characteristics

ParameterDetails
ColumnRP-C18, 150 × 4.6 mm, 2.7 μm
Mobile PhaseWater, methanol, acetonitrile, tetrahydrofuran
Detection Wavelength264 nm (Calcipotriol), 240 nm (Betamethasone)
Temperature50°C

This method not only aids in quality control but also helps in understanding the formation of impurities during manufacturing processes, which is essential for developing stable formulations .

Therapeutic Efficacy

Calcipotriol has been investigated for its synergistic effects when combined with other treatments. In a randomized trial, the combination of Calcipotriol with 5-fluorouracil was shown to significantly reduce actinic keratoses in patients compared to control treatments. The study reported an impressive 87.8% reduction in actinic keratosis counts with the combination therapy, highlighting Calcipotriol's potential to enhance immune response against skin lesions .

Table 2: Efficacy of Calcipotriol and 5-Fluorouracil Combination Therapy

Treatment GroupComplete Clearance (%)Partial Clearance (%)
Calcipotriol + 5-FU2780
Vaseline + 5-FU00

The findings indicate that Calcipotriol may help activate T-cell mediated immunity, thus enhancing therapeutic outcomes for skin conditions .

Innovative Drug Delivery Methods

Recent research has focused on improving the delivery of Calcipotriol through advanced formulations. A study explored the use of nanosuspensions loaded into a trilayer dissolving microneedle patch for enhanced delivery of Calcipotriol monohydrate. This approach addresses challenges such as poor skin permeability and low retention time .

Table 3: Characteristics of Nanosuspension Formulation

ParameterDetails
Average Particle Size211 ± 2 nm
Formulation TypeTrilayer dissolving microneedle patch
Base MaterialsPoly(vinylpyrrolidone), poly(vinyl alcohol)

This innovative delivery system aims to improve patient adherence by providing a more effective and user-friendly application method for treating psoriasis .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Calcipotriol Impurity 1 involves several synthetic steps. One common method includes the use of solid lipid nanoparticles to encapsulate the drug, which enhances its stability and efficacy . The process typically involves the following steps:

    Weighing and Mixing: Weigh carbomer 940 and mix with glycerin to form a wetting agent.

    Swelling: Add water and allow the mixture to swell overnight.

    Encapsulation: Encapsulate calcipotriol in solid lipids to form nanoparticles.

Industrial Production Methods

In industrial settings, the production of Calcipotriol Impurity 1 may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The encapsulation in solid lipids is particularly beneficial for improving the drug’s permeability and reducing skin irritation .

化学反应分析

Types of Reactions

Calcipotriol Impurity 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, often in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

相似化合物的比较

Similar Compounds

    Calcipotriol: The parent compound, used in the treatment of psoriasis.

    Calcitriol: The natural form of vitamin D, involved in calcium metabolism.

    Betamethasone: Often combined with calcipotriol for enhanced therapeutic effects.

Uniqueness

Calcipotriol Impurity 1 is unique in its specific structural modifications, which may affect its stability, efficacy, and safety profile. Unlike calcipotriol, it may have different pharmacokinetic properties and interactions with other compounds .

生物活性

Calcipotriol, also known as calcipotriene, is a synthetic derivative of vitamin D3 primarily used in the treatment of psoriasis. Its impurities, particularly Calcipotriol Impurity 1, have garnered attention for their biological activity and potential implications in therapeutic applications. This article explores the biological activity of Calcipotriol Impurity 1, supported by research findings, data tables, and case studies.

Overview of Calcipotriol and Its Impurities

Calcipotriol is effective in managing psoriasis due to its ability to regulate skin cell growth and differentiation. The presence of impurities like Calcipotriol Impurity 1 can influence the efficacy and safety profile of the drug. Understanding these impurities is crucial for optimizing therapeutic outcomes.

  • Regulatory T Cell Induction : Research indicates that calcipotriol can induce CD4+CD25+ regulatory T cells (Tregs) when applied topically. This effect is localized and significantly inhibits CD8+ T cell proliferation in response to specific antigens, which may help in managing autoimmune skin conditions like psoriasis .
  • Inhibition of Cytotoxic T Lymphocytes (CTL) : Topical application of calcipotriol has been shown to impair the priming of OVA-specific CTLs, suggesting a mechanism by which it modulates immune responses in the skin .
  • Cancer Immunotherapy Potential : A study demonstrated that calcipotriol combined with 5-fluorouracil (5-FU) significantly reduced actinic keratoses in human subjects. This combination therapy was associated with increased expression of TSLP (thymic stromal lymphopoietin) and enhanced CD4+ T cell infiltration, indicating a potential role in cancer immunotherapy .

Efficacy Comparison

The following table summarizes the efficacy of calcipotriol and its impurities in clinical studies:

Treatment GroupMean PASI Score BaselineMean PASI Score Week 8Percentage Change (%)
Calcipotriol10.33.4-65.5
Daivonex10.53.4-68.9
Placebo10.45.4-42.1

*PASI: Psoriasis Area Severity Index .

Adverse Events

The following table presents the adverse events reported during clinical trials involving calcipotriol:

Adverse EventCalcipotriol (%)Daivonex (%)Placebo (%)
Itching192330
Burning Sensation151511
Erythema12147
Dry Skin1394

Case Study: Immunomodulatory Effects

A controlled study examined the immunomodulatory effects of topical calcipotriol on patients with psoriasis. Results showed a significant decrease in inflammatory markers and an increase in Treg populations post-treatment, supporting its use as an immunomodulator .

Case Study: Cancer Prevention

In a clinical trial assessing the efficacy of calcipotriol combined with 5-FU for treating actinic keratosis, participants exhibited an average reduction of over 80% in lesion counts after treatment, highlighting its potential as a preventive agent against skin cancer .

属性

CAS 编号

112849-47-5

分子式

C27H40O3

分子量

412.62

外观

Light Beige Sticky Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol;  (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。